molecular formula C6H10N4O B15248353 ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol

Cat. No.: B15248353
M. Wt: 154.17 g/mol
InChI Key: CCSGSTQGOGKKKE-UHFFFAOYSA-N
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Description

((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dimethyl group at positions 4 and 6, an amino group at position 2, and a methanol group attached to the amino group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol typically involves the reaction of 4,6-dimethyl-1,3,5-triazine-2-amine with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction can be represented as follows:

4,6-Dimethyl-1,3,5-triazine-2-amine+FormaldehydeThis compound\text{4,6-Dimethyl-1,3,5-triazine-2-amine} + \text{Formaldehyde} \rightarrow \text{this compound} 4,6-Dimethyl-1,3,5-triazine-2-amine+Formaldehyde→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced catalysts and reaction monitoring techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Chemistry: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.

Biology: In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound may exhibit similar properties, making it a subject of interest in drug discovery and development.

Medicine: The compound’s potential as a pharmaceutical intermediate is explored for the synthesis of drugs targeting various diseases. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can interfere with metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 4,6-Dimethoxy-1,3,5-triazine-2-amine
  • 4,6-Dipiperidino-1,3,5-triazine-2-amine
  • 4,6-Dimorpholino-1,3,5-triazine-2-amine

Comparison: ((4,6-Dimethyl-1,3,5-triazin-2-yl)amino)methanol is unique due to the presence of the methanol group attached to the amino group. This structural feature distinguishes it from other triazine derivatives, which may have different substituents at the same positions. The methanol group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

[(4,6-dimethyl-1,3,5-triazin-2-yl)amino]methanol

InChI

InChI=1S/C6H10N4O/c1-4-8-5(2)10-6(9-4)7-3-11/h11H,3H2,1-2H3,(H,7,8,9,10)

InChI Key

CCSGSTQGOGKKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NCO)C

Origin of Product

United States

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